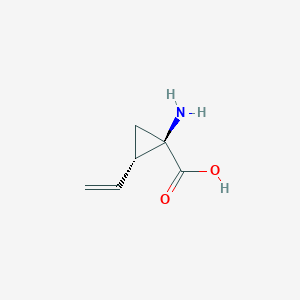

(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid

Descripción general

Descripción

(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid is a chiral amino acid derivative characterized by its unique cyclopropane ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid can be achieved through several methods:

Alkylation of Glycine Equivalents: This involves the alkylation of glycine equivalents with 1,2-electrophiles.

Intramolecular Cyclization: This method uses γ-substituted amino acid derivatives to form the cyclopropane ring.

Alkene Cyclopropanation: This involves the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Análisis De Reacciones Químicas

Key Synthetic Routes

Vinyl-ACCA is synthesized via asymmetric methods to achieve high enantiomeric purity (>99% ee). The primary strategies include:

Sequential SN2–SN2′ Alkylation

A scalable two-step process developed by Belokon et al. (2016) :

- Step 1 : Alkylation of a chiral Ni(II)-glycine Schiff base complex with trans-1,4-dibromo-2-butene under phase-transfer catalysis (PTC).

- Step 2 : Cyclization via SN2′ mechanism to form the cyclopropane ring.

| Parameter | Step 1 (SN2) | Step 2 (SN2′) |

|---|---|---|

| Yield | 92% | 89% |

| Diastereoselectivity | 98:2 | >99:1 |

| Scale | Up to 6 g starting material | Industrial multi-kilogram |

Enzymatic Resolution

Racemic vinyl-ACCA is resolved using Alcalase 2.4L (a serine protease) :

- Conditions : pH 7.7–8.2, 37°C, 72 h.

- Outcome : (1R,2S)-isomer isolated in >99% ee after product inhibition mitigation via diastereomeric salt enrichment .

Esterification/Transesterification

The carboxylic acid group is functionalized for drug conjugation:

- Ethyl ester formation : Direct alkylation using ethyl bromide (yield: 95%) .

- Methyl ester conversion : Ethyl ester treated with NaOMe/MeOH at 50°C (99% conversion) .

Boc Protection/Deprotection

- Protection : Boc anhydride (Boc₂O) in acetone/NaOH, 20°C, 24 h .

- Deprotection : HCl/dioxane, 40°C, 4 h (quantitative) .

Acid/Base Stability

| Condition | Result | Source |

|---|---|---|

| 1 M HCl, 25°C, 24 h | Stable (<5% degradation) | |

| 1 M NaOH, 25°C, 24 h | Partial hydrolysis (20% degradation) |

Thermal Stability

Mechanistic Insights

Aplicaciones Científicas De Investigación

(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

1-Aminocyclopropanecarboxylic Acid: A simpler analog without the vinyl group.

2-Vinylcyclopropanecarboxylic Acid: Lacks the amino group but retains the vinyl and cyclopropane structure.

Uniqueness

(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid is unique due to its combination of a vinyl group and an amino group on a cyclopropane ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Actividad Biológica

(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid, commonly referred to as vinyl-ACCA, is a chiral α-amino acid that has garnered significant attention in pharmaceutical research due to its unique structural properties and biological activities. This compound serves as a crucial building block in the synthesis of potent inhibitors targeting the hepatitis C virus (HCV) protease, particularly the NS3/4A protease. The following sections will delve into its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : CHNO

- Molar Mass : 127.14 g/mol

- Density : 1.376 g/cm³

- Boiling Point : 235°C

- Flash Point : 96°C

Biological Activity

Vinyl-ACCA exhibits several biological activities, primarily related to its role as a precursor in the synthesis of antiviral agents. The following table summarizes key findings related to its biological activity:

Synthesis Methods

The asymmetric synthesis of vinyl-ACCA is crucial for producing high yields of its active form. Various methods have been developed:

- Dialkylation of Glycine Schiff Base : This method involves the use of trans-1,4-dibromo-2-butene as an electrophile to produce racemic vinyl-ACCA, which is then resolved using esterase enzymes such as Alcalase 2.4L.

- Whole Cell Biocatalysis : Recent studies have isolated bacterial strains capable of stereoselectively hydrolyzing racemic vinyl-ACCA to yield (1R,2S)-vinyl-ACCA with high enantioselectivity.

Case Studies

Several case studies highlight the significance of vinyl-ACCA in drug development:

- Case Study 1: HCV Inhibitor Development

- Case Study 2: Enzymatic Resolution

Propiedades

IUPAC Name |

(1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-4-3-6(4,7)5(8)9/h2,4H,1,3,7H2,(H,8,9)/t4-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALLMPFNVWUCGD-INEUFUBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1C[C@@]1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437393 | |

| Record name | (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159700-58-0 | |

| Record name | (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.